5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole core. Its structure includes a 3-fluorophenyl group linked via a piperidin-1-ylmethyl bridge and a 2-methyl substituent on the thiazole ring.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGFCYMBRFFMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antitumor, and enzyme inhibitory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound consists of a thiazole ring fused with a triazole moiety, which is known for enhancing biological activity. The presence of a fluorophenyl group and a piperidine moiety contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, in a study evaluating various synthesized triazole derivatives, compounds similar to the target compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 18 |
| B | S. aureus | 20 |
| Target | C. albicans | 15 |
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in tumor growth and metastasis. Inhibitors of TP can lead to reduced tumor proliferation. Research has shown that triazole derivatives exhibit strong inhibitory effects against TP, suggesting that the target compound may also possess similar antitumor properties .
Case Study:
In a recent study focusing on novel triazole derivatives, the synthesized compounds showed promising results in inhibiting TP activity. Compound 6 was particularly noted for its high binding affinity in molecular docking studies, indicating potential effectiveness as an antitumor agent .
The biological activity of the target compound can be attributed to its ability to form hydrogen bonds with active sites on target enzymes, such as TP. The structural features of the thiazole and triazole rings facilitate these interactions, enhancing the compound's efficacy in inhibiting enzyme activity .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding interactions between the compound and various biological targets. These studies reveal that the compound can effectively bind to TP through multiple hydrogen bonds and hydrophobic interactions.
Docking Results Summary:
- Target Enzyme: Thymidine Phosphorylase
- Binding Energy: -9.5 kcal/mol
- Key Interactions: Hydrogen bonds with residues Asp123 and Ser145.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial and antifungal activities. The incorporation of the thiazole and triazole rings in the structure of 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may enhance its efficacy against various pathogens. Studies have reported that similar compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against a spectrum of bacteria including E. coli, S. aureus, and P. aeruginosa .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Compounds with similar structures have shown promising results against fungal strains such as Aspergillus niger and Candida albicans. The presence of the thiazole ring in 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol could contribute to enhanced antifungal activity through mechanisms that disrupt fungal cell wall synthesis or inhibit ergosterol biosynthesis .
Anticancer Properties
Emerging studies suggest that thiazolo[3,2-b][1,2,4]triazole derivatives can exhibit anticancer activities. For example, research has indicated that certain compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific structural features of 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may play a crucial role in these activities by modulating key signaling pathways involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted a series of triazole derivatives that exhibited superior antibacterial activity compared to standard antibiotics. The compound 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol was evaluated alongside these derivatives and showed promising results against resistant strains of bacteria .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the core structure significantly enhanced anticancer activity. The specific role of substituents like fluorophenyl groups was analyzed for their impact on cell viability and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs and their modifications are summarized below:
| Compound Name | Substituents/Modifications | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| 5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | 3-Fluorophenyl, piperidin-1-yl, 2-methyl | C₂₀H₂₀FN₃OS | Fluorine at meta position; piperidine enhances lipophilicity and basicity. | N/A |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | 4-(3-Chlorophenyl)piperazinyl, 4-ethoxy-3-methoxyphenyl | C₂₇H₂₉ClN₄O₃S | Piperazine increases polarity; chloro and methoxy groups enhance hydrophobicity. | |
| 2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo-triazol-6-ol | 2-Fluorophenyl, 3-methylpiperidin-1-yl, 2-ethyl | C₂₁H₂₄FN₃OS | Fluorine at ortho position; 3-methylpiperidine adds steric bulk. | |
| (E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) | Phenylamino, methylene bridge | C₁₂H₉N₅OS | Aromatic amino group introduces hydrogen-bonding potential. |
Physicochemical Properties
- Melting Points :
- Synthetic Yields :
Electronic and Steric Effects
- Fluorine Position :
- Piperidine vs. Piperazine :
- Piperidine (target compound) offers moderate basicity (pKa ~10), favoring membrane permeability.
- Piperazine () has higher polarity and water solubility due to an additional nitrogen atom but may exhibit faster metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
